molecular formula C13H17ClN2O2 B3029299 H-D-TRP-OET.HCL CAS No. 61535-49-7

H-D-TRP-OET.HCL

Cat. No.: B3029299
CAS No.: 61535-49-7
M. Wt: 268.74
InChI Key: PESYCVVSLYSXAK-RFVHGSKJSA-N
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Description

H-D-TRP-OET.HCL is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Characterization

A study conducted by Vogt et al. (2013) examined the polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. They utilized spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods, to characterize the structural differences between these forms. This research is significant in understanding the polymorphic nature of similar compounds (Vogt et al., 2013).

Crystal Structure Analysis

Shang et al. (2011) explored the synthesis and crystal structure of a related compound, (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate. Their study determined the compound's crystal structure using single-crystal X-ray diffraction analysis, providing valuable information on the molecular arrangement and bonding interactions, which are crucial for understanding the chemical behavior of such compounds (Shang et al., 2011).

Enzyme-Catalyzed Synthesis

Brem et al. (2010) described an enzyme-catalyzed synthesis process for a compound structurally similar to (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. This process, involving racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, highlights the potential for biocatalysis in synthesizing enantiomerically enriched compounds, which is significant for pharmaceutical applications (Brem et al., 2010).

Schiff Base Derivatives

Radhakrishnan et al. (2020) synthesized Schiff bases from an indole group containing compounds, including those structurally related to (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. These Schiff bases demonstrated significant antimicrobial activity, indicating potential pharmaceutical applications (Radhakrishnan et al., 2020).

Antimicrobial and Antitumor Activity

Xiong et al. (2009) studied amino acid ester derivatives containing 5-fluorouracil, including (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate. This compound showed inhibitory effects against liver cancer, highlighting the potential of such derivatives in anticancer therapy (Xiong et al., 2009).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, similar to (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, for their corrosion inhibition properties on stainless steel in acidic environments. Their study provides insights into the application of such compounds in industrial settings for corrosion protection (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYCVVSLYSXAK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657026
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-49-7
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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